![molecular formula C14H11Cl2F3N2O2S2 B1401754 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 1311280-25-7](/img/structure/B1401754.png)
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which contribute to its unique properties .Scientific Research Applications
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : Trifluoromethylpyridines are used as intermediates in the synthesis of various organic compounds .
- Method : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate, can be achieved via a simple one-step vapor-phase reaction .
- Results : The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the reaction conditions .
-
Use in Agrochemicals
- Field : Agrochemistry
- Application : Trifluoromethylpyridines are used in the protection of crops from pests .
- Method : Specific methods of application vary depending on the specific agrochemical product and the crop being treated .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
Use in Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Trifluoromethylpyridines are used in the development of pharmaceutical and veterinary products .
- Method : Specific methods of application vary depending on the specific pharmaceutical product and its intended use .
- Results : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N2O2S2/c15-10-1-3-11(4-2-10)25(22,23)20-5-6-24-13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFZONAJTUMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCSC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
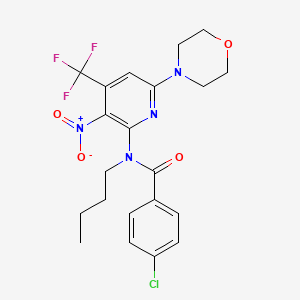
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)

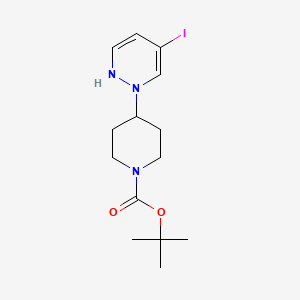
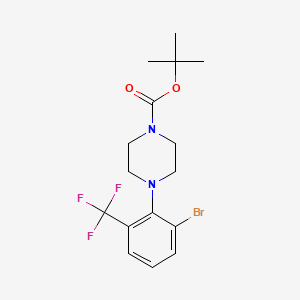
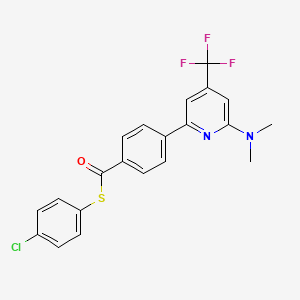
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)


![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
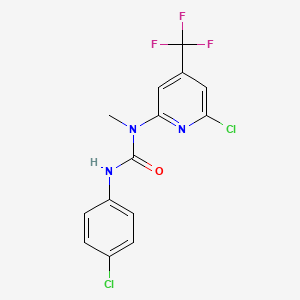
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)